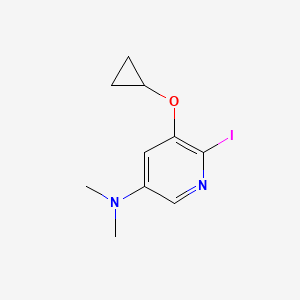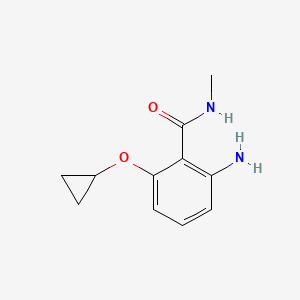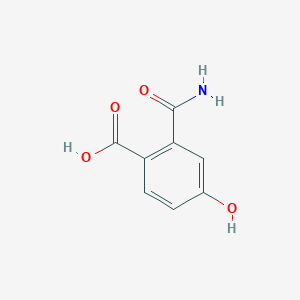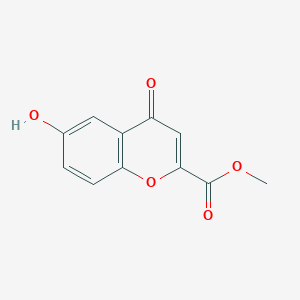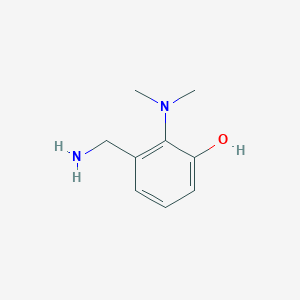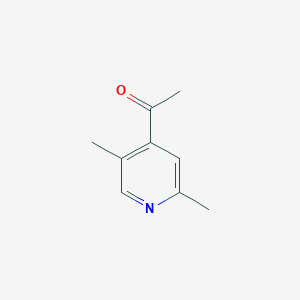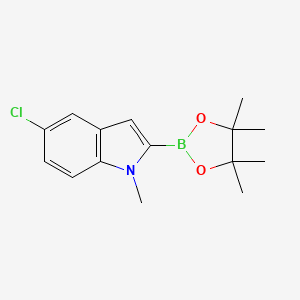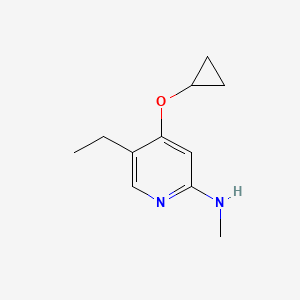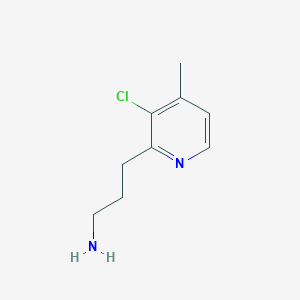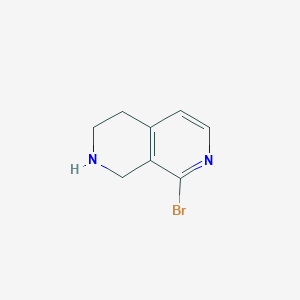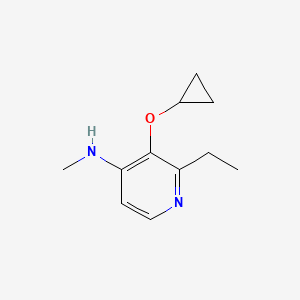![molecular formula C13H15BF3NO3 B14835226 [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester: is a boronic ester derivative of pyridine. This compound is characterized by the presence of a formyl group at the 6th position, a trifluoromethyl group at the 4th position, and a boronic acid pinacol ester at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Formylation: The formyl group is introduced using formylating agents like formic acid or formyl chloride.
Boronic Acid Pinacol Ester Formation: The boronic acid pinacol ester is formed by reacting the pyridine derivative with pinacol and boronic acid under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like potassium fluoride or tetrabutylammonium fluoride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The boronic acid group allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the boronic acid pinacol ester.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of the formyl group.
Uniqueness:
Boronic Acid Group: The presence of the boronic acid pinacol ester makes it unique for applications in bioconjugation and catalysis.
Formyl Group: The formyl group provides additional reactivity, allowing for further functionalization.
Properties
Molecular Formula |
C13H15BF3NO3 |
|---|---|
Molecular Weight |
301.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-8(13(15,16)17)5-9(7-19)18-10/h5-7H,1-4H3 |
InChI Key |
NCUCHRMQYKCEBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


